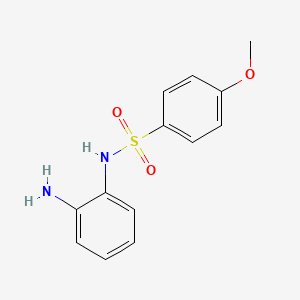![molecular formula C22H17Br2N7O B6083255 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL](/img/structure/B6083255.png)
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, phenylamino groups, and dibromophenol moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The phenylamino groups are introduced through nucleophilic substitution reactions. The final step involves the condensation of the triazine derivative with 2,6-dibromophenol under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazine ring and phenylamino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE: Lacks the dibromophenol moiety, making it less reactive in certain chemical reactions.
2,6-DIBROMOPHENOL: Lacks the triazine ring and phenylamino groups, limiting its biological activity.
Uniqueness
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL is unique due to its combination of a triazine ring, phenylamino groups, and dibromophenol moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-dibromo-4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br2N7O/c23-17-11-14(12-18(24)19(17)32)13-25-31-22-29-20(26-15-7-3-1-4-8-15)28-21(30-22)27-16-9-5-2-6-10-16/h1-13,32H,(H3,26,27,28,29,30,31)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFQKAUBBJLHU-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)Br)O)Br)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)
![9-(Cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6083196.png)
![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)

![4-(butan-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![2-[4-[(3-Methyl-1-propylpyrazol-4-yl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6083246.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine](/img/structure/B6083265.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
